1-Allyl-3-fluoro-2-trifluoromethyl-benzene

Medicinal Chemistry Agrochemical Discovery Physicochemical Property Optimization

1-Allyl-3-fluoro-2-trifluoromethyl-benzene (CAS 1417515-86-6) is a highly fluorinated aromatic building block with the molecular formula C10H8F4 and a molecular weight of 204.16 g/mol. The compound features an allyl group at the 1-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 2-position of the benzene ring.

Molecular Formula C10H8F4
Molecular Weight 204.16 g/mol
Cat. No. B13208684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-fluoro-2-trifluoromethyl-benzene
Molecular FormulaC10H8F4
Molecular Weight204.16 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC=C1)F)C(F)(F)F
InChIInChI=1S/C10H8F4/c1-2-4-7-5-3-6-8(11)9(7)10(12,13)14/h2-3,5-6H,1,4H2
InChIKeyRWHBLGIJHKIGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-fluoro-2-trifluoromethyl-benzene (CAS 1417515-86-6): Sourcing and Technical Specifications for Advanced Organic Synthesis


1-Allyl-3-fluoro-2-trifluoromethyl-benzene (CAS 1417515-86-6) is a highly fluorinated aromatic building block with the molecular formula C10H8F4 and a molecular weight of 204.16 g/mol . The compound features an allyl group at the 1-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 2-position of the benzene ring . This specific 1,2,3-substitution pattern imparts unique electronic and steric properties that differentiate it from its positional isomers .

Why 1-Allyl-3-fluoro-2-trifluoromethyl-benzene Cannot Be Simply Replaced by a Positional Isomer or Des-fluoro Analog


Positional isomers of fluoro-trifluoromethyl benzene derivatives exhibit distinct electronic and steric profiles that directly impact their reactivity and selectivity in cross-coupling, cycloaddition, and electrophilic aromatic substitution (EAS) reactions . For example, the 1,2,3-substitution pattern in this compound creates a unique local dipole moment and ortho-interactions that are not present in 1,3,5- or 1,2,4-analogs . Furthermore, the absence of the 3-fluoro substituent in des-fluoro analogs (e.g., 1-allyl-2-trifluoromethyl-benzene) results in significantly lower lipophilicity and altered metabolic stability, making them unsuitable for applications requiring precise physicochemical tuning [1].

Quantitative Differentiation of 1-Allyl-3-fluoro-2-trifluoromethyl-benzene from Key Analogs


Enhanced Lipophilicity (LogP) vs. Des-fluoro Analog for Improved Membrane Permeability

The presence of the 3-fluoro substituent in 1-Allyl-3-fluoro-2-trifluoromethyl-benzene significantly increases its lipophilicity compared to the des-fluoro analog 1-Allyl-3-(trifluoromethyl)benzene. The calculated LogP value for the target compound is 3.573 , which is 0.14 units higher than the LogP of 3.4339 for 1-Allyl-3-(trifluoromethyl)benzene . This quantifiable difference in partition coefficient translates to an approximately 38% increase in predicted membrane permeability, making the fluorinated analog more suitable for drug candidate optimization where improved passive diffusion is desired.

Medicinal Chemistry Agrochemical Discovery Physicochemical Property Optimization

Regioselective Metalation Potential for Orthogonal Functionalization

The unique 1,2,3-substitution pattern of 1-Allyl-3-fluoro-2-trifluoromethyl-benzene allows for site-selective metalation due to the combined directing effects of the fluorine and trifluoromethyl groups. Studies on related fluoro-trifluoromethyl benzenes indicate that fluorine exerts a strong ortho-directing effect for deprotonation with superbases, while the trifluoromethyl group activates adjacent positions toward nucleophilic aromatic substitution (SNAr) . In contrast, positional isomers like 1-Allyl-3-fluoro-5-trifluoromethyl-benzene exhibit different regioselectivity, with metalation occurring preferentially at the less hindered position flanked by both substituents . This differential reactivity is critical for synthetic routes requiring precise orthogonal functionalization, where the target compound's 1,2,3-arrangement provides a unique handle for sequential derivatization not achievable with other isomers.

Organometallic Chemistry C-H Activation Late-Stage Functionalization

Allyl Group Reactivity Profile for Olefin Metathesis and Cross-Coupling

The terminal allyl group in 1-Allyl-3-fluoro-2-trifluoromethyl-benzene provides a versatile handle for transition-metal-catalyzed transformations, including Heck couplings, cross-metathesis, and hydrosilylation. Allyl fluorides, as a class, have been shown to be superior precursors for generating π-allyl complexes under palladium catalysis, leading to trifluoromethylated products with high regioselectivity and functional group tolerance [1]. While direct comparative data for this specific compound are not available, the general principle that allyl-substituted aromatics with electron-withdrawing groups (EWGs) undergo faster oxidative addition and more controlled β-hydride elimination in Pd-catalyzed reactions is well-established. The combined -I effect of the adjacent fluoro and trifluoromethyl groups is expected to further polarize the allylic C-C double bond, enhancing its reactivity toward nucleophiles compared to the non-fluorinated analog 1-Allyl-3-(trifluoromethyl)benzene [2].

Polymer Chemistry Olefin Metathesis Transition-Metal Catalysis

Key Application Scenarios for 1-Allyl-3-fluoro-2-trifluoromethyl-benzene in R&D and Industrial Sourcing


Medicinal Chemistry: Lead Optimization of CNS-Penetrant Drug Candidates

The quantifiably higher LogP (3.573) compared to the des-fluoro analog (3.4339) makes 1-Allyl-3-fluoro-2-trifluoromethyl-benzene a superior intermediate for optimizing CNS-penetrant drug candidates. The calculated ~38% increase in predicted permeability can be exploited to fine-tune blood-brain barrier penetration in early-stage lead optimization [1] .

Agrochemical Discovery: Design of Novel Fluorinated Pesticides and Herbicides

The combination of enhanced lipophilicity and a reactive allyl handle positions this compound as a valuable scaffold for agrochemical discovery programs targeting improved foliar uptake and target-site bioavailability. The presence of both fluorine and trifluoromethyl groups contributes to metabolic stability, a key requirement for field-applied pesticides [1].

Advanced Polymer and Materials Science: Synthesis of Functionalized Monomers

The terminal allyl group enables facile incorporation into polymer backbones via olefin metathesis or thiol-ene click chemistry, while the fluorinated aromatic core imparts desirable properties such as low surface energy, chemical resistance, and thermal stability. This compound serves as a strategic monomer for creating specialty coatings and fluoropolymers [1].

Synthetic Methodology Development: Orthogonal Functionalization Studies

The unique 1,2,3-substitution pattern provides a well-defined model system for investigating the interplay between fluorine and trifluoromethyl groups in directing C-H functionalization and cross-coupling regioselectivity. This makes the compound a valuable tool for academic and industrial labs developing new synthetic methods [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-3-fluoro-2-trifluoromethyl-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.